molecular formula C14H8F4O3 B2880905 3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 1261740-57-1

3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid

Cat. No.: B2880905
CAS No.: 1261740-57-1
M. Wt: 300.209
InChI Key: HMPACGRUTXTZNL-UHFFFAOYSA-N
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Description

3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid is a fluorinated benzoic acid derivative with a trifluoromethoxy-substituted phenyl group at position 5 of the benzoic acid core.

Properties

IUPAC Name

3-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPACGRUTXTZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The fluoro and trifluoromethoxy groups can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

Key Characteristics:

  • Chemical Formula : C15H10F4O3
  • Molecular Weight : 308.24 g/mol
  • CAS Number : 1261740-57-1

Medicinal Chemistry

Research has indicated that compounds similar to 3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid exhibit notable biological activities. Its structural characteristics allow for interactions with various biomolecules, making it a candidate for pharmaceutical development.

  • Antimicrobial Activity : Studies on fluorinated compounds have shown significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL . The trifluoromethoxy group enhances membrane permeability, potentially improving therapeutic efficacy against resistant bacterial infections.
CompoundMIC (µg/mL)Activity Against
5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide0.031–0.062MRSA, VRSA
Salicylanilide64S. aureus ATCC 29213

Material Science

The compound serves as a versatile building block in the synthesis of advanced materials. Its unique properties allow it to be incorporated into polymers and coatings that require enhanced chemical resistance and stability.

  • Polymeric Applications : The incorporation of fluorinated compounds into polymer matrices can significantly improve their thermal stability and chemical inertness, making them suitable for high-performance applications .

Agrochemicals

In the field of agrochemicals, this compound is being explored for its potential use in developing herbicides and pesticides due to its effective interaction with plant metabolic pathways.

Case Studies and Research Findings

Numerous studies have documented the applications and effectiveness of this compound in various settings:

  • Antimicrobial Agents : A study published in MDPI highlighted the synthesis of novel fluoro-substituted salicylanilide derivatives, demonstrating significant antimicrobial activity against resistant strains of bacteria, indicating the potential for developing new therapeutic agents .
  • Pharmaceutical Intermediates : Another research article emphasized the role of fluorinated benzoic acids as intermediates in synthesizing active pharmaceutical ingredients (APIs), showcasing their utility in drug development processes .
  • Environmental Impact : Research has also focused on the environmental persistence of fluorinated compounds, assessing their biodegradability and potential ecological effects when used in agricultural applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups enhance its binding affinity to certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares key structural and physicochemical properties of 3-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound* Not explicitly listed C₁₄H₈F₄O₃ 316.21 -F at C3; -OCF₃ at C5 phenyl
3-Fluoro-5-(trifluoromethyl)benzoic acid 161622-05-5 C₈H₄F₄O₂ 208.11 -F at C3; -CF₃ at C5
5-Fluoro-2-(trifluoromethyl)benzoic acid 654-99-9 C₈H₄F₄O₂ 208.11 -F at C5; -CF₃ at C2
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid 66523550 C₁₀H₇F₄O₃ 238.14 -F at C3; -OCF₃ at C5 phenyl; acetic acid side chain
2,5-Bis(trifluoromethyl)benzoic acid 42580-42-7 C₉H₄F₆O₂ 258.12 -CF₃ at C2 and C5

Notes:

  • Trifluoromethoxy (-OCF₃) vs.
  • Positional isomerism : Shifting substituents (e.g., -F from C3 to C5) significantly impacts electronic distribution. For example, 5-Fluoro-2-(trifluoromethyl)benzoic acid exhibits stronger acidity due to proximity of electron-withdrawing groups to the carboxylic acid .
Acidity and Solubility
  • This compound: The trifluoromethoxy group enhances acidity (pKa ~2.5–3.0 estimated) compared to non-fluorinated analogs. Its hydrophobicity (logP ~3.8) suggests moderate lipid solubility, favoring membrane permeability .
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid : Higher logP (~4.2) due to the lipophilic -CF₃ group, but lower solubility in aqueous media compared to the target compound .
Bioactivity Trends
  • Antimicrobial activity : Fluorinated benzoic acids with -CF₃ groups (e.g., 2,5-Bis(trifluoromethyl)benzoic acid) show stronger inhibition against E. coli (MIC = 8 µg/mL) compared to -OCF₃ analogs, likely due to enhanced membrane disruption .
  • Enzyme inhibition : The -OCF₃ group in the target compound may improve selectivity for cytochrome P450 enzymes, as seen in related phenylacetic acid derivatives .

Key Research Findings

Enamine Ltd. reports that analogs with -OCF₃ substituents demonstrate improved thermal stability (decomposition temperature >250°C) compared to -CF₃ variants, making them suitable for high-temperature applications .

Similarity analysis () ranks 3-Fluoro-5-(trifluoromethyl)benzoic acid (similarity score 0.91) as the closest analog to the target compound, though differences in substituent electronegativity may limit direct applicability in drug design .

Biological Activity

3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of both fluoro and trifluoromethoxy substituents, which can significantly influence its pharmacological profile.

  • Chemical Formula : C15H10F4O3
  • Molecular Weight : 308.24 g/mol
  • CAS Number : 1261740-57-1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on trifluoromethyl-substituted salicylanilide derivatives demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA and VRSA) with minimum inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL, showcasing the potential of fluorinated compounds in combating resistant bacterial infections .

CompoundMIC (µg/mL)Activity Against
5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide0.031–0.062MRSA, VRSA
Salicylanilide64S. aureus ATCC 29213

The biological activity of fluorinated compounds often involves their interaction with specific molecular targets. For instance, the trifluoromethoxy group can enhance lipophilicity, improving membrane permeability and interaction with cellular targets . The presence of fluorine atoms in the structure can also affect the binding affinity to proteins involved in various metabolic pathways.

Study on Antimicrobial Efficacy

In a comparative analysis, it was found that derivatives containing trifluoromethyl groups exhibited improved antibacterial activity compared to their non-fluorinated counterparts. For example, the incorporation of a trifluoromethyl group at specific positions on the aromatic ring significantly enhanced the potency against resistant bacterial strains .

Cytotoxicity Assessment

The cytotoxic effects of similar compounds were evaluated using Vero cell lines, where several derivatives showed selectivity indices above 10, indicating a favorable therapeutic window. Compounds with MIC values less than 1 µg/mL were particularly noted for their low cytotoxicity while maintaining high antibacterial efficacy .

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